N'-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes both aromatic and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves a multi-step process. One common method starts with the iodination of 2-hydroxybenzaldehyde to form 2-hydroxy-3,5-diiodobenzaldehyde. This intermediate is then reacted with naphthalen-2-ylamine under acidic conditions to form the corresponding Schiff base. Finally, the Schiff base is condensed with acetohydrazide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, sulfuric acid; reactions are often conducted under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its hydrazide moiety allows it to form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar hydrazide functional group, used in various organic synthesis reactions.
Acetylacetone: Another compound with a similar structure, known for its use as a chelating agent in coordination chemistry.
Uniqueness
N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its combination of aromatic and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from simpler compounds like ethyl acetoacetate and acetylacetone.
Properties
Molecular Formula |
C19H15I2N3O2 |
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Molecular Weight |
571.1 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H15I2N3O2/c20-15-7-14(19(26)17(21)9-15)10-23-24-18(25)11-22-16-6-5-12-3-1-2-4-13(12)8-16/h1-10,22,26H,11H2,(H,24,25)/b23-10+ |
InChI Key |
KNOLMZXRCOSHAG-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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